4-Hydroxy-2-methoxy-6-methylbenzonitrile

Description

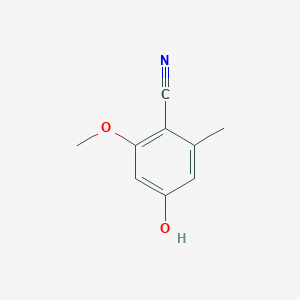

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methoxy-6-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-7(11)4-9(12-2)8(6)5-10/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHZPADMMRXYTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374575-05-9 | |

| Record name | 4-hydroxy-2-methoxy-6-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Hydroxy 2 Methoxy 6 Methylbenzonitrile

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 4-Hydroxy-2-methoxy-6-methylbenzonitrile identifies several potential disconnection points. The most logical disconnections are at the C-CN bond, suggesting a precursor like a halogenated or activated phenol (B47542), or at the C-O bonds, implying a more complex ring construction.

A primary retrosynthetic pathway involves disconnecting the nitrile group, leading back to a key intermediate: 4-halo-3-methoxy-5-methylphenol (where halo = Br, I, or Cl) or a related triflate. This precursor already contains the required substitution pattern, simplifying the final cyanation step.

Another approach considers the formation of the benzonitrile (B105546) from an aldehyde. This retrosynthesis leads to the precursor 4-Hydroxy-2-methoxy-6-methylbenzaldehyde (B8607840) . This aldehyde can then be converted to the nitrile via its oxime. The aldehyde itself can be synthesized from the commercially available starting material, orcinol (3,5-dihydroxytoluene), through selective methylation and formylation reactions.

These analyses point to two primary types of precursors:

Aryl Halides/Triflates: Such as 4-bromo-3-methoxy-5-methylphenol. These are ideal for cross-coupling reactions.

Benzaldehydes: Such as 4-Hydroxy-2-methoxy-6-methylbenzaldehyde. These are suitable for conversion via oxime intermediates.

Direct Synthesis Approaches

Direct synthesis involves introducing the nitrile group onto a pre-functionalized aromatic ring. Several modern organic chemistry methods are applicable here.

Dehydration Reactions of Substituted Benzaldehyde (B42025) Oximes to Yield Nitrile Functionality

A classic and reliable method for synthesizing nitriles is the dehydration of aldoximes. wikipedia.org This two-step process begins with the oximation of the corresponding aldehyde, followed by dehydration of the resulting oxime. rsc.org

For the target molecule, the synthesis would start from 4-Hydroxy-2-methoxy-6-methylbenzaldehyde. This aldehyde is reacted with hydroxylamine (B1172632) (often as hydroxylamine hydrochloride with a base) to form 4-hydroxy-2-methoxy-6-methylbenzaldehyde oxime. google.comresearchgate.net The subsequent dehydration of this oxime yields the final nitrile product. google.com A variety of dehydrating agents can be employed for this transformation, with diphosphorus (B173284) pentoxide (P₂O₅) being a common choice. google.com The reaction involves heating the oxime with the dehydrating agent. google.com Photoinduced electron-transfer conditions can also facilitate the conversion of benzaldehyde oximes to nitriles. nih.govresearchgate.net

| Step | Reactants | Key Reagents | Product |

| 1. Oximation | 4-Hydroxy-2-methoxy-6-methylbenzaldehyde | Hydroxylamine (e.g., NH₂OH·HCl), Base | 4-Hydroxy-2-methoxy-6-methylbenzaldehyde oxime |

| 2. Dehydration | 4-Hydroxy-2-methoxy-6-methylbenzaldehyde oxime | Dehydrating agent (e.g., P₂O₅, Ac₂O) | This compound |

Nucleophilic Aromatic Substitution Protocols for Benzonitrile Scaffolds

Nucleophilic aromatic substitution (SₙAr) is a pathway where a nucleophile replaces a leaving group on an aromatic ring. chemistrysteps.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In the case of this compound, the precursor would need a good leaving group (like a halogen) at the C1 position and be sufficiently electron-deficient. The substituents on the target molecule's ring (hydroxyl, methoxy (B1213986), and methyl) are all electron-donating, which deactivates the ring towards nucleophilic attack. youtube.com Therefore, a standard SₙAr reaction using a cyanide nucleophile is generally not a feasible or efficient strategy for this specific compound without significant modification or activation of the substrate. chemistrysteps.comlibretexts.org An alternative, the benzyne (B1209423) mechanism, can occur on unactivated rings but requires extremely strong bases like sodium amide and may lead to a mixture of regioisomers. masterorganicchemistry.com

Palladium-Catalyzed Cyanation Methodologies

Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C-CN bonds. researchgate.net This method is particularly useful for aryl halides or triflates that are not amenable to SₙAr reactions. nih.gov The general reaction involves coupling an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.gov

The synthesis of this compound via this method would start with a precursor like 1-bromo-4-hydroxy-2-methoxy-6-methylbenzene . This substrate would then be subjected to a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a cyanide source. nih.gov Zinc cyanide (Zn(CN)₂) is a commonly used cyanide source due to its lower toxicity compared to alkali metal cyanides and its ability to mitigate catalyst poisoning. nih.govorganic-chemistry.org Another non-toxic alternative is potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.org These reactions generally exhibit high functional group tolerance, making them compatible with the hydroxyl and methoxy groups on the precursor. nih.govorganic-chemistry.org

| Component | Examples | Purpose |

| Aryl Precursor | 1-Bromo-4-hydroxy-2-methoxy-6-methylbenzene | Provides the aromatic scaffold |

| Cyanide Source | Zn(CN)₂, K₄[Fe(CN)₆] | Provides the nitrile functionality |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the cross-coupling reaction |

| Ligand | Phosphine-based ligands (e.g., XPhos) | Stabilizes and activates the catalyst |

| Solvent | DMF, DMAc, Toluene (B28343) | Provides the reaction medium |

Multi-step Synthetic Sequences from Readily Available Starting Materials

Constructing this compound from simple precursors involves a multi-step sequence where functional groups are introduced in a specific order to control the regiochemistry. youtube.com A plausible route starts with orcinol (3,5-dihydroxytoluene).

Selective Monomethylation: Orcinol is first selectively monomethylated at one of the hydroxyl groups to yield 3-hydroxy-5-methoxytoluene . This step is crucial for differentiating the two hydroxyl groups for subsequent reactions.

Formylation: The next step is the introduction of an aldehyde group. A regioselective formylation reaction, such as the Gattermann or Vilsmeier-Haack reaction, would be used. The directing effects of the existing hydroxyl and methoxy groups would guide the formyl group to the C2 position, yielding 2-hydroxy-4-methoxy-6-methylbenzaldehyde .

Protection (Optional): The phenolic hydroxyl group might need to be protected (e.g., as a benzyl (B1604629) ether) before the next step to avoid side reactions.

Conversion to Nitrile: The aldehyde is then converted to the nitrile. As described in section 2.2.1, this is typically achieved by forming the oxime with hydroxylamine, followed by dehydration to give the protected benzonitrile.

Deprotection: If a protecting group was used, it is removed in the final step to yield this compound.

This multi-step approach allows for the controlled construction of the highly substituted aromatic ring from a simple, symmetrical starting material. rsc.org

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

The successful synthesis of this compound hinges on controlling selectivity at various stages. mdpi.comnih.gov

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, in a palladium-catalyzed cyanation of a bromo-phenol precursor, the catalyst must selectively activate the C-Br bond for oxidative addition without reacting with the C-O bonds of the phenol or methoxy group. Similarly, during the dehydration of the oxime, the reagents must selectively target the oxime hydroxyl group and not the phenolic hydroxyl.

Regioselectivity: This is paramount when building the molecule from a simpler precursor like orcinol. youtube.com The directing effects of the substituents on the aromatic ring control the position of incoming electrophiles. fiveable.me In electrophilic substitution reactions (like formylation) on a 3-hydroxy-5-methoxytoluene intermediate, the hydroxyl and methoxy groups are ortho-, para-directing activators. youtube.com Their combined influence directs the new substituent primarily to the positions ortho to both, ensuring the correct substitution pattern is achieved. youtube.com

Stereoselectivity: The target molecule, this compound, is an achiral, planar molecule. Therefore, stereoselectivity is not a consideration in its synthesis. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of substituted benzonitriles, a class to which this compound belongs, can be approached through various methods, such as the cyanation of aryl halides (e.g., Rosenmund-von Braun reaction) or the dehydration of aromatic aldoximes. numberanalytics.comorganic-chemistry.org Optimization of these routes is critical for improving yield, minimizing by-products, and developing environmentally benign processes. numberanalytics.comrsc.org Key factors that are typically investigated include the choice of catalyst, solvent system, reaction temperature, and the use of techniques like microwave-assisted synthesis. numberanalytics.comnih.gov

Influence of Catalysts and Solvents:

The catalyst and solvent system are pivotal in directing the reaction pathway and influencing the rate and selectivity. For instance, in the conversion of aromatic aldehydes to nitriles, various catalysts have been explored. While some methods are catalyst-free, they may require harsh conditions or toxic solvents like toluene at high temperatures. rsc.org The use of a KF/Al₂O₃ catalyst in anhydrous DMF has been reported, but yields can be unsatisfactory. rsc.org

Modern approaches often employ transition metal catalysts, such as palladium or nickel complexes, for cyanation reactions, which can operate under milder conditions and offer high selectivity. numberanalytics.com The optimization of these catalytic systems involves screening different ligands and catalyst loadings to maximize efficiency and reduce costs. numberanalytics.com

The choice of solvent can significantly affect reaction rates. For the synthesis of p-hydroxybenzonitrile from p-chlorophenol, various polar aprotic solvents have been utilized, including dimethylformamide (DMF), N,N-diethylacetamide, and tetrahydrothiophene-1,1-dioxide, each influencing the reaction time and work-up procedure. google.com A study on the synthesis of various aromatic nitriles from aldehydes found that a mixed solvent system of formic acid and water provided an optimal environment, allowing for high yields and easier recycling of the solvent. rsc.org

Effect of Temperature and Reaction Time:

Temperature and reaction duration are interdependent variables that must be carefully optimized. Higher temperatures can accelerate reaction rates but may also promote the formation of undesirable by-products. numberanalytics.com Finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity for the desired product.

In a study optimizing the synthesis of geranyl nitrile from citral, temperature was a key factor. The optimal temperature was found to be 10-15 °C over a 5-hour period, which resulted in a 94.59% yield. aeeisp.com This demonstrates that for some reactions, lower temperatures are crucial to prevent degradation or side reactions. Conversely, the Rosenmund-von Braun reaction often requires high temperatures to proceed effectively. numberanalytics.com

The following table illustrates the effect of reaction time on the yield of various substituted benzonitriles synthesized from their corresponding aldehydes in a formic acid/water solvent system at 80 °C. rsc.org

Microwave-Assisted Synthesis:

A significant strategy for yield enhancement and reduction of reaction times is the use of microwave-assisted synthesis. nih.govnih.gov This technique utilizes microwave energy to directly and efficiently heat the reactants, often leading to dramatic acceleration of reaction rates and improved yields compared to conventional heating methods. nih.govasianpubs.org This approach is considered a green chemistry technique as it can reduce energy consumption and often allows for solvent-free reactions. nih.gov

For example, the synthesis of benzotriazole (B28993) derivatives showed significantly higher yields and drastically shorter reaction times under microwave irradiation compared to conventional heating. In one case, a reaction that took 8-10 hours with conventional heating to achieve a 65-72% yield was completed in 6-8 minutes with an 83-93% yield using microwaves. nih.gov

The table below provides a comparison of conventional versus microwave-assisted methods for the synthesis of various benzotriazole derivatives, highlighting the improvements in time and yield. nih.gov

By systematically applying these optimization strategies—selecting appropriate catalysts and solvents, fine-tuning temperature and reaction time, and employing modern techniques like microwave irradiation—it would be possible to develop a high-yield and efficient synthetic route for this compound.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Hydroxy 2 Methoxy 6 Methylbenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of 4-Hydroxy-2-methoxy-6-methylbenzonitrile in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides definitive information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature two signals for the protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not adjacent and would therefore appear as singlets (or very finely split doublets depending on the solvent and resolution, showing a meta-coupling). The aliphatic region would contain sharp singlets for the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups. A broad singlet, whose chemical shift is solvent-dependent, would correspond to the hydroxyl (-OH) proton.

Based on established substituent effects, the predicted chemical shifts are detailed in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Hydroxyl (OH) | 4.5-5.5 | Broad Singlet | 1H |

| Aromatic (H-3/H-5) | 6.2-6.4 | Singlet | 1H |

| Aromatic (H-3/H-5) | 6.2-6.4 | Singlet | 1H |

| Methoxy (OCH₃) | 3.8-4.0 | Singlet | 3H |

| Methyl (CH₃) | 2.3-2.5 | Singlet | 3H |

Note: Predicted values are based on standard chemical shift theory and data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The nitrile carbon (-C≡N) is expected to appear in the 115-120 ppm range. Six signals will correspond to the carbons of the benzene ring, with their specific shifts influenced by the attached hydroxyl, methoxy, methyl, and nitrile groups. The methoxy and methyl carbons will appear as sharp signals in the upfield region of the spectrum. The interpretation of these shifts is critical for confirming the substitution pattern on the aromatic core.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN (Nitrile) | 117-120 |

| C-OH (Aromatic) | 158-162 |

| C-OCH₃ (Aromatic) | 160-164 |

| C-CH₃ (Aromatic) | 140-145 |

| C-CN (Aromatic Ipso) | 100-105 |

| C-H (Aromatic) | 110-115 |

| C-H (Aromatic) | 98-103 |

| C-OCH₃ (Methoxy) | 55-57 |

| C-CH₃ (Methyl) | 20-24 |

Note: Predicted values are based on standard chemical shift theory and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would primarily confirm the absence of proton-proton coupling between the two aromatic protons, as they are separated by quaternary carbons, supporting their assignment as singlets.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. Expected correlations would link the aromatic proton signals to their corresponding aromatic carbon signals, the methoxy proton singlet to the methoxy carbon, and the methyl proton singlet to the methyl carbon.

The methoxy protons (-OCH₃) showing a correlation to the aromatic carbon at the C2 position.

The methyl protons (-CH₃) showing correlations to the aromatic carbons at C1, C5, and C6.

The aromatic protons showing correlations to neighboring quaternary and protonated carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A significant NOESY correlation would be expected between the methoxy protons and the aromatic proton at C3, and between the methyl protons and the aromatic proton at C5, confirming their positions on the ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₉NO₂), the expected monoisotopic mass is approximately 163.06 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 163. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the methoxy group to yield a stable ion at m/z 148 ([M-15]⁺).

Subsequent loss of carbon monoxide (CO) from the resulting ion, a common fragmentation for phenols, to give a fragment at m/z 120 ([M-15-28]⁺).

Cleavage of the nitrile group or other ring fragmentations could also produce additional characteristic ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (Broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H (Methyl/Methoxy) | C-H Stretch | 2850-3000 |

| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (Sharp, Medium) |

| Aromatic Ring | C=C Stretch | 1500-1600 |

| Ether (-OCH₃) | C-O Stretch | 1000-1300 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. If a suitable crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles.

Furthermore, it would reveal the solid-state packing arrangement and identify intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal lattice structure. A search of available crystallographic databases indicates that the crystal structure for this specific compound has not been reported. However, analysis of a related structure, 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide, demonstrates how intermolecular hydrogen bonds (N—H···O and O—H···O) can link molecules into extensive networks. researchgate.net A similar role would be expected for the hydroxyl group in crystalline this compound.

Chromatographic Techniques for Purity Assessment and Isolation

The purification and assessment of purity for this compound, a substituted aromatic compound, relies on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Column Chromatography are indispensable methods for ensuring the compound meets the stringent purity requirements for structural elucidation and further research applications. These techniques separate the target compound from impurities, starting materials, and byproducts that may be present after its synthesis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analytical assessment of the purity of this compound. This technique is valued for its high resolution, sensitivity, and reproducibility. The separation is typically achieved on a non-polar stationary phase, such as a C18 (octadecylsilyl) column, with a polar mobile phase.

A typical HPLC method for analyzing this compound would involve a C18 column and a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent, commonly acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities.

Detection is commonly performed using a UV detector, as the benzonitrile (B105546) ring is a strong chromophore. The wavelength for detection would be set at the absorption maximum of the compound to ensure the highest sensitivity. The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Purity Assessment Data

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 8.2 minutes |

| Purity | >98% |

Column Chromatography

For the isolation and purification of this compound on a preparative scale, column chromatography is the method of choice. This technique utilizes a solid stationary phase, most commonly silica (B1680970) gel, packed into a glass column. The crude compound is loaded onto the top of the column and eluted with a solvent system of appropriate polarity.

The choice of eluent is critical for achieving good separation. A solvent system is typically selected based on preliminary analysis by thin-layer chromatography (TLC). For a moderately polar compound like this compound, a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often employed. A gradient elution, where the polarity of the solvent mixture is gradually increased, can be used to effectively separate the target compound from less polar and more polar impurities.

Fractions are collected as the eluent passes through the column and are analyzed by TLC to identify those containing the pure compound. The fractions containing the purified product are then combined, and the solvent is removed by evaporation to yield the isolated this compound.

Typical Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent System | Hexane-Ethyl Acetate gradient (e.g., starting from 9:1 to 7:3) |

| Loading | Dry loading on silica gel |

| Fraction Size | 20 mL |

| Monitoring | TLC with UV visualization |

Computational Chemistry and Theoretical Investigations of 4 Hydroxy 2 Methoxy 6 Methylbenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

DFT is a robust method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) by finding the minimum energy state. This calculation would provide precise bond lengths, bond angles, and dihedral angles for 4-hydroxy-2-methoxy-6-methylbenzonitrile. Following optimization, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, would be determined. These properties are key to understanding the molecule's stability and reactivity.

Selection of Appropriate Basis Sets and Levels of Theory

The accuracy of DFT calculations is highly dependent on the chosen level of theory (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p), cc-pVTZ). A typical study would involve testing several combinations to find a balance between computational cost and accuracy, often by comparing calculated results with any available experimental data for validation. The choice of basis set is a critical first step that defines the maximum potential accuracy of a quantum chemistry calculation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity, kinetic stability, and optical properties. An analysis would involve mapping the spatial distribution of these orbitals to see where the molecule is most likely to interact with other chemical species.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. This map is invaluable for predicting how the molecule will interact with other reagents.

Conformational Analysis and Identification of Energy Minima

Molecules with rotatable bonds, such as the methoxy (B1213986) and hydroxyl groups in this compound, can exist in multiple spatial arrangements called conformations. A conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to identify the most stable, low-energy conformations (energy minima). This is crucial as the molecule's observed properties are often a population-weighted average of its stable conformers.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation Against Experimental Data

Computational methods can predict various spectroscopic parameters. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated to help interpret experimental spectra. Theoretical IR (infrared) spectra can be generated by calculating the vibrational frequencies of the molecule's bonds, which correspond to absorption peaks. Similarly, UV-Vis (ultraviolet-visible) spectra can be predicted by calculating the electronic transition energies. These theoretical spectra are powerful tools for identifying and characterizing the molecule, especially when compared against experimental findings.

Until a dedicated computational study on this compound is performed and published, a detailed article meeting the specified requirements cannot be fully realized.

Mechanistic Studies of Reactions Involving 4 Hydroxy 2 Methoxy 6 Methylbenzonitrile

Elucidation of Reaction Pathways and Intermediates

Currently, there is a lack of published research specifically detailing the reaction pathways and intermediates for most transformations involving 4-hydroxy-2-methoxy-6-methylbenzonitrile. General principles of organic chemistry suggest that the functional groups present—a hydroxyl group, a methoxy (B1213986) group, a methyl group, and a nitrile group on a benzene (B151609) ring—would dictate its reactivity.

Potential reaction pathways could include:

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl, methoxy, and methyl groups would activate the aromatic ring towards electrophilic attack. The directing effects of these groups would influence the position of substitution.

Nucleophilic Reactions: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The hydroxyl group can act as a nucleophile, for example, in etherification reactions.

Oxidation and Reduction: The aromatic ring and its substituents could be subject to oxidation or reduction under specific conditions.

However, without dedicated studies, the specific intermediates formed during these potential transformations remain speculative.

Kinetic and Thermodynamic Aspects of Chemical Transformations

Future research in this area would require experimental techniques such as spectroscopy and calorimetry to determine these fundamental parameters for reactions such as:

Alkylation or acylation of the hydroxyl group.

Hydrolysis or reduction of the nitrile group.

Halogenation or nitration of the aromatic ring.

Investigation of the Role of Catalysts and Reagents

The role of specific catalysts and reagents in promoting reactions of this compound has not been systematically investigated. Based on the chemistry of analogous phenolic and benzonitrile (B105546) compounds, one can infer the types of catalysts and reagents that might be effective.

For instance, acid or base catalysis would likely play a significant role in reactions involving the hydroxyl and nitrile groups. Metal catalysts, such as palladium or nickel, could be employed for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The choice of specific reagents would be critical in directing the outcome of a reaction towards a desired product.

A summary of potential catalysts and reagents and their expected roles is presented in the table below. It is important to note that this is based on general chemical principles and not on studies of this specific compound.

| Reaction Type | Potential Catalysts/Reagents | Expected Role |

| Etherification of -OH | Williamson ether synthesis (e.g., NaH, alkyl halide) | Base deprotonates the hydroxyl group, followed by nucleophilic attack on the alkyl halide. |

| Nitrile Hydrolysis | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) | Catalyzes the addition of water across the carbon-nitrogen triple bond. |

| Nitrile Reduction | Reducing agents (e.g., LiAlH₄, H₂/Raney Ni) | Provides a source of hydride to reduce the nitrile to a primary amine. |

| Electrophilic Halogenation | Halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) | The Lewis acid polarizes the halogen, making it a better electrophile for aromatic substitution. |

Further empirical studies are necessary to validate these predictions and to discover optimal conditions for the chemical transformations of this compound.

Applications As a Chemical Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Systems

The strategic placement of the nitrile and hydroxyl functionalities on the benzene (B151609) ring makes 4-Hydroxy-2-methoxy-6-methylbenzonitrile an adept precursor for the synthesis of various heterocyclic systems. These functional groups can participate in a range of cyclization reactions to form fused ring systems, which are core structures in many pharmaceutically active compounds and natural products.

Research has demonstrated the utility of similarly substituted hydroxybenzonitriles in constructing complex heterocyclic frameworks such as quinolones and naphthyridines. For instance, the hydration of a nitrile group to a cyanoacetamide is a key step that furnishes an intermediate ripe for base-catalyzed cyclization. osi.lv This strategy, when applied to derivatives of this compound, opens a pathway to novel benzo[c] shachemlin.comchemicalbook.comnaphthyridine derivatives. osi.lv Furthermore, the hydroxyl group can act as a nucleophile or be derivatized to direct cyclization pathways, leading to oxygen-containing heterocycles like benzofurans or pyrones. The synthesis of 4-hydroxy-2-quinolone analogues, for example, often proceeds through intermediates where a phenolic structure is crucial for the final ring-closing step. nih.gov

Table 1: Synthesis of Heterocyclic Systems

| Target Heterocyclic System | Key Reaction Type | Role of this compound |

|---|---|---|

| Quinolones / Naphthyridines | Hydration-Cyclization Cascade | The nitrile group is converted to an amide, which undergoes intramolecular cyclization. |

| Benzofurans | O-Alkylation and Intramolecular Cyclization | The hydroxyl group acts as a nucleophile to initiate the formation of the furan (B31954) ring. |

| Pyrones | Michael Addition / Condensation | Serves as the core aromatic enol structure for building the pyrone ring. beilstein-journals.org |

Intermediate in Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. semanticscholar.orgresearchgate.net The functional group array of this compound makes it a promising candidate for inclusion in various MCRs to rapidly generate molecular complexity.

While specific MCRs involving this exact molecule are not extensively documented, its potential can be inferred from the known reactivity of its constituent groups.

Ugi and Passerini Reactions: The phenolic hydroxyl group can serve as the acidic component in isocyanide-based MCRs like the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org

Biginelli and Hantzsch Reactions: The methyl group on the ring could potentially be oxidized to an aldehyde. This aldehyde derivative would be a suitable carbonyl component for classic MCRs such as the Biginelli reaction (to form dihydropyrimidinones) or the Hantzsch pyridine (B92270) synthesis. semanticscholar.orgbeilstein-journals.org

Strecker Synthesis: The nitrile group itself is the product of the Strecker synthesis, which is a three-component reaction of a carbonyl compound, ammonia, and cyanide. organic-chemistry.org In reverse, the molecule's core structure could be assembled via related MCR pathways.

The use of this compound as an intermediate in MCRs provides a powerful tool for creating diverse libraries of complex molecules for applications in drug discovery and materials science.

Table 2: Potential Multi-component Reaction Applications

| Multi-component Reaction | Participating Functional Group (or Derivative) | Resulting Core Structure |

|---|---|---|

| Ugi Reaction | Hydroxyl (as acidic component) | α-Acylamino Amides |

| Biginelli Reaction | Aldehyde (from oxidation of methyl group) | Dihydropyrimidinones |

| Petasis Reaction | Hydroxyl (as acidic component) | Substituted Amines |

Exploration of Biological Activities and Molecular Mechanisms Non Clinical/non Therapeutic

In Vitro Studies on Cellular Models to Delineate Mechanism of Action

Extensive searches of scientific literature and research databases did not yield any specific in vitro studies on cellular models for the chemical compound 4-Hydroxy-2-methoxy-6-methylbenzonitrile. Consequently, there is no available data to delineate its mechanism of action, nor are there any detailed research findings or data tables to present regarding its biological activities at a cellular level.

The absence of published research in this specific area indicates that the molecular mechanisms and cellular effects of this compound have not yet been a subject of scientific investigation. Therefore, information regarding its interaction with cellular targets, signaling pathways, or its potential effects on cellular processes remains uncharacterized.

Given the strict adherence to the specified compound, no data for structurally similar or related compounds can be presented as a substitute. Further research is required to explore the potential biological activities and molecular mechanisms of this compound.

Q & A

Q. What are the optimal synthetic routes for 4-Hydroxy-2-methoxy-6-methylbenzonitrile, and how can reaction conditions be fine-tuned to improve yield?

- Methodological Answer : Synthesis typically involves cyanation of a hydroxy-methoxy-methyl-substituted benzene precursor. Key steps include:

- Nitrile Formation : Use CuCN or KCN under controlled heating (60–80°C) to introduce the nitrile group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitor intermediates via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

- Yield Optimization : Adjust stoichiometry of methoxy (OCH₃) and methyl (CH₃) precursors to minimize side reactions. For example, excess methyl iodide (1.2 eq) enhances regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Hydroxy proton (δ 5.2–5.5 ppm, broad), methoxy group (δ 3.8 ppm, singlet), methyl group (δ 2.3 ppm, singlet) .

- ¹³C NMR : Nitrile carbon (δ 118–120 ppm), aromatic carbons (δ 110–160 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₉NO₂: 163.18 g/mol) with <2 ppm error .

- HPLC : Use a C18 column (methanol/water, 70:30) to assess purity (>98%) .

Q. How do solvent polarity and pH influence the stability of this compound, and what storage conditions are recommended?

- Methodological Answer :

- Stability : Degrades in polar protic solvents (e.g., water, ethanol) due to nitrile hydrolysis. Stable in DMSO or DMF under inert gas (N₂/Ar) .

- pH Sensitivity : Avoid extremes:

- pH < 3 : Nitrile hydrolyzes to amide.

- pH > 9 : Demethylation of methoxy group .

- Storage : Store at 2–8°C in amber vials with desiccant .

Advanced Research Questions

Q. What density functional theory (DFT) parameters should be prioritized when modeling the electronic structure of this compound?

- Methodological Answer :

- Functional Selection : Use B3LYP/6-311++G(d,p) to model intramolecular hydrogen bonding (hydroxy → nitrile) .

- Solvent Effects : Include polarizable continuum model (PCM) for DMSO to match experimental conditions .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data; HOMO-LUMO gap analysis predicts reactivity .

Q. How can researchers resolve contradictions between experimental and computational data regarding the hydrogen-bonding network in this compound?

- Methodological Answer :

- Experimental Validation :

- VT-NMR : Detect dynamic hydrogen bonding (e.g., hydroxy-nitrile interaction) at varying temperatures .

- X-ray Crystallography : Resolve spatial arrangements of substituents .

- Computational Refinement : Re-optimize force field parameters for methoxy group rotation barriers if MD simulations conflict with NOESY data .

Q. What strategies enable selective functionalization of the benzonitrile core for developing structure-activity relationship (SAR) libraries?

- Methodological Answer :

- Protection/Deprotection : Protect hydroxy group as TBS ether for Friedel-Crafts alkylation at the para-methyl position .

- Cross-Coupling : Use Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the methoxy-adjacent carbon .

- Nitrile Modification : Introduce sulfonamide groups via nucleophilic substitution (Knoevenagel conditions) .

Q. Which in vitro assays are appropriate for preliminary evaluation of bioactivity, and how should interference from the nitrile group be mitigated?

- Methodological Answer :

- Enzyme Assays : Screen against CYP450 isoforms (e.g., CYP3A4) using fluorometric substrates. Include glutathione (5 mM) to assess nitrile detoxification .

- Cell-Based Studies : Use short incubation times (<24 hr) and compare with benzonitrile analogs (e.g., 4-Methoxybenzonitrile) to isolate specific effects .

- Binding Studies : Surface plasmon resonance (SPR) with ΔΔG calculations to subtract non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.